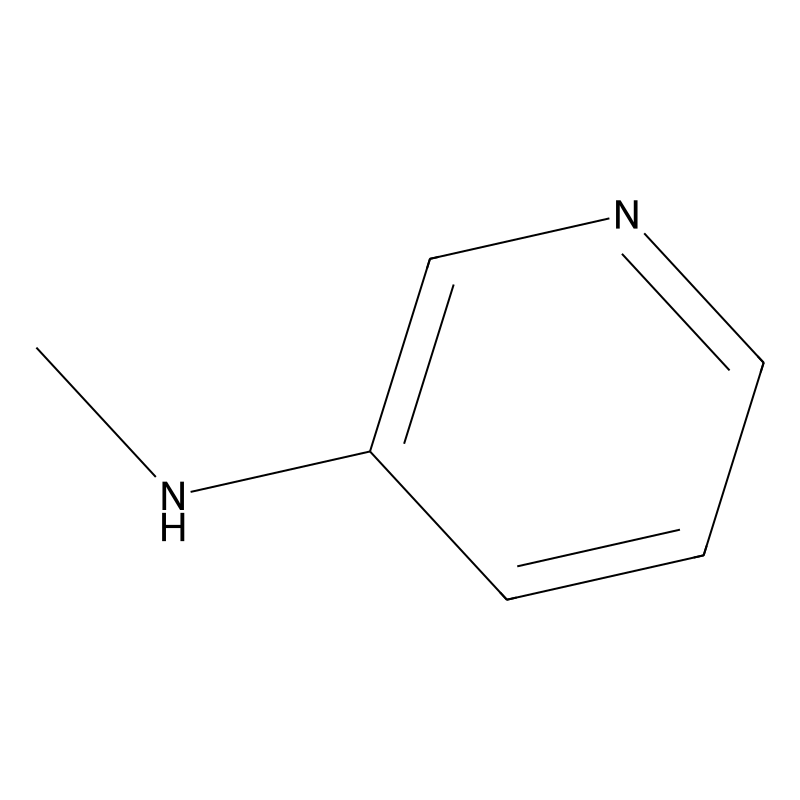N-Methyl-3-pyridinamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
N-Methyl-3-pyridinamine is a chemical compound that can be found in various products and used in different fields . It’s structurally related to pyridinium salts, which are quite familiar structures in many natural products and bioactive pharmaceuticals . These privileged scaffolds have played an intriguing role in a wide range of research topics .
Pyridinium Ionic Liquids
Pyridinium salts can be used to create ionic liquids, which have a variety of applications in green chemistry due to their low volatility and ability to dissolve a wide range of organic and inorganic materials .
Anti-microbial Agents
Pyridinium salts have been studied for their anti-microbial properties, making them potential candidates for the development of new antibiotics .
Anti-cancer Agents
Anti-malarial Agents
Certain pyridinium salts have been found to inhibit the growth of malaria parasites, indicating their potential use in anti-malarial drugs .
Materials Science
Pyridinium salts can be used in the synthesis of various materials, including polymers and nanomaterials .
Gene Delivery
Pyridinium salts have been explored for their potential use in gene delivery for genetic therapy .
N-Methyl-3-pyridinamine is an organic compound with the molecular formula C₆H₈N₂ and a molecular weight of approximately 108.14 g/mol. It is characterized by a pyridine ring substituted with a methyl group and an amino group at the 3-position. This compound is also known for its basic properties due to the presence of the amino group, which can participate in various
- Alkylation Reactions: The amino group can be alkylated using alkyl halides, leading to the formation of N-alkyl derivatives.
- Cross-Coupling Reactions: This compound can participate in cross-coupling reactions such as Suzuki-Miyaura or Heck reactions when appropriate catalysts are employed .
- Demethylation: Under certain conditions, it can be demethylated to yield nicotinic acid and other methyl-pyridines .
Several methods have been reported for synthesizing N-Methyl-3-pyridinamine:
- Methylation of 3-Aminopyridine: This method involves treating 3-aminopyridine with iodomethane, although yields may vary significantly (e.g., reported yields around 17%) .
- Direct Alkylation: Utilizing alkyl halides in the presence of bases can lead to successful methylation of the amino group.
- Catalytic Methods: Advanced synthetic routes may employ catalytic systems to enhance yields and selectivity .
N-Methyl-3-pyridinamine finds applications in various fields:
- Pharmaceutical Industry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.
- Chemical Research: Used in studies exploring the reactivity of pyridine derivatives and their applications in organic synthesis.
Research into the interactions of N-Methyl-3-pyridinamine with biological systems has revealed its potential as a modulator of neurotransmitter activity. Studies indicate that this compound may interact with nicotinic acetylcholine receptors, influencing synaptic plasticity and neurotransmission . Additionally, its derivatives have been explored for their efficacy in various pharmacological contexts.
N-Methyl-3-pyridinamine shares structural similarities with several other compounds. Here are some comparisons highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Aminopyridine | Contains an amino group at position 3 | Lacks methyl substitution at the nitrogen atom |
| N-Methylpyridinium | Quaternized form of pyridine | Positively charged due to quaternization |
| 2-Methylpyridinamine | Methyl group at position 2 | Different position affects biological activity |
| 4-Aminopyridine | Amino group at position 4 | Structural variation leads to different reactivity |
N-Methyl-3-pyridinamine's unique substitution pattern allows it to exhibit distinct chemical and biological properties compared to these similar compounds. Its specific interactions with receptors and enzymes make it a subject of interest in pharmacological research.
XLogP3
UNII
GHS Hazard Statements
H227 (33.33%): Combustible liquid [Warning Flammable liquids];
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








